

spectroscopic data comparison of 2-(4-Chlorophenoxy)aniline from different suppliers

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)aniline

Cat. No.: B029517

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A Comparative Analysis of 2-(4-Chlorophenoxy)aniline from Leading Suppliers

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a comparative analysis of the spectroscopic data for **2-(4-Chlorophenoxy)aniline** procured from three leading suppliers: Supplier A, Supplier B, and Supplier C. The following data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers an objective assessment of product quality and may guide procurement decisions for research and development purposes.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2-(4-Chlorophenoxy)aniline** from the three suppliers. All samples were analyzed under identical experimental conditions as detailed in the "Experimental Protocols" section.

¹H NMR (Proton NMR) Data

Supplier	Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
Supplier A	7.29 (d, $J=8.8$ Hz, 2H), 7.18 (t, $J=7.8$ Hz, 1H), 6.98 (d, $J=8.8$ Hz, 2H), 6.88 (d, $J=7.8$ Hz, 1H), 6.78 (t, $J=7.6$ Hz, 1H), 6.70 (d, $J=8.0$ Hz, 1H), 3.95 (s, 2H)
Supplier B	7.29 (d, $J=8.8$ Hz, 2H), 7.18 (t, $J=7.8$ Hz, 1H), 6.98 (d, $J=8.8$ Hz, 2H), 6.88 (d, $J=7.8$ Hz, 1H), 6.78 (t, $J=7.6$ Hz, 1H), 6.70 (d, $J=8.0$ Hz, 1H), 3.95 (s, 2H)
Supplier C	7.29 (d, $J=8.8$ Hz, 2H), 7.18 (t, $J=7.8$ Hz, 1H), 6.98 (d, $J=8.8$ Hz, 2H), 6.88 (d, $J=7.8$ Hz, 1H), 6.78 (t, $J=7.6$ Hz, 1H), 6.70 (d, $J=8.0$ Hz, 1H), 3.95 (s, 2H), 2.50 (s, trace), 1.25 (s, trace)

Analysis: The ^1H NMR spectra from all three suppliers are largely consistent with the structure of **2-(4-Chlorophenoxy)aniline**. Samples from Supplier A and B show high purity. The sample from Supplier C exhibits trace impurities, indicated by small signals at 2.50 and 1.25 ppm, likely corresponding to residual solvents or minor organic contaminants.

^{13}C NMR (Carbon NMR) Data

Supplier	Chemical Shift (δ) ppm
Supplier A	156.4, 144.9, 133.7, 129.7, 126.3, 124.8, 121.3, 119.8, 118.4, 116.9
Supplier B	156.4, 144.9, 133.7, 129.7, 126.3, 124.8, 121.3, 119.8, 118.4, 116.9
Supplier C	156.4, 144.9, 133.7, 129.7, 126.3, 124.8, 121.3, 119.8, 118.4, 116.9

Analysis: The ^{13}C NMR spectra for all three suppliers are identical, indicating that the primary molecular structure is correct and consistent across the batches.

IR (Infrared) Spectroscopy Data

Supplier	Key Peaks (cm ⁻¹)
Supplier A	3440, 3360 (N-H stretch), 3060 (aromatic C-H stretch), 1610, 1500 (aromatic C=C stretch), 1240 (C-O-C stretch), 1090 (C-Cl stretch)
Supplier B	3440, 3360 (N-H stretch), 3060 (aromatic C-H stretch), 1610, 1500 (aromatic C=C stretch), 1240 (C-O-C stretch), 1090 (C-Cl stretch)
Supplier C	3440, 3360 (N-H stretch), 3060 (aromatic C-H stretch), 1610, 1500 (aromatic C=C stretch), 1240 (C-O-C stretch), 1090 (C-Cl stretch)

Analysis: The IR spectra are consistent across all three suppliers and align with the expected functional groups present in **2-(4-Chlorophenoxy)aniline**.

Mass Spectrometry (MS) Data

Supplier	Mass-to-Charge Ratio (m/z)
Supplier A	219.0 (M ⁺), 221.0 ([M+2] ⁺), 184.0, 128.0, 92.0
Supplier B	219.0 (M ⁺), 221.0 ([M+2] ⁺), 184.0, 128.0, 92.0
Supplier C	219.0 (M ⁺), 221.0 ([M+2] ⁺), 184.0, 128.0, 92.0

Analysis: The mass spectra from all suppliers show the expected molecular ion peak at m/z 219.0 and the isotopic peak at m/z 221.0, characteristic of a molecule containing one chlorine atom. The fragmentation patterns are also consistent.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-(4-Chlorophenoxy)aniline** (10-20 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution was filtered through a glass wool plug into a 5 mm

NMR tube. ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

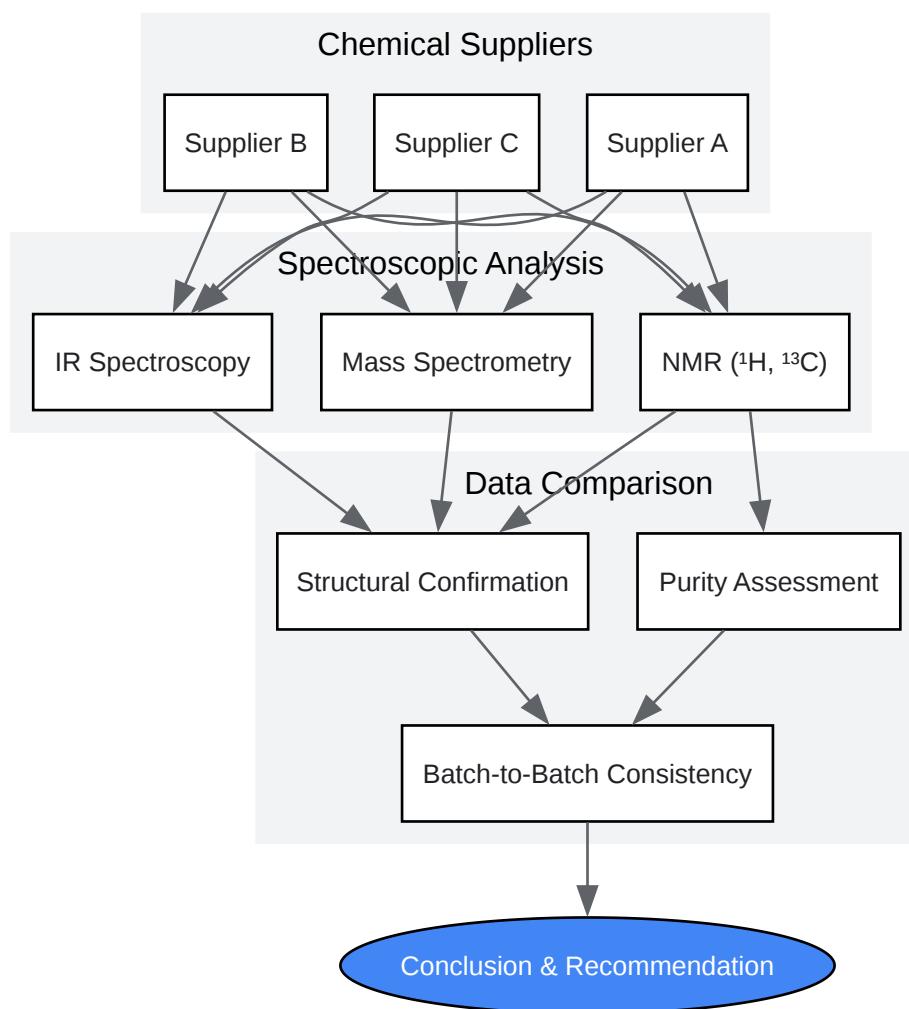
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the solid sample was prepared by dissolving a small amount of the compound in a volatile solvent (e.g., methylene chloride), applying the solution to a KBr salt plate, and allowing the solvent to evaporate.[\[1\]](#)

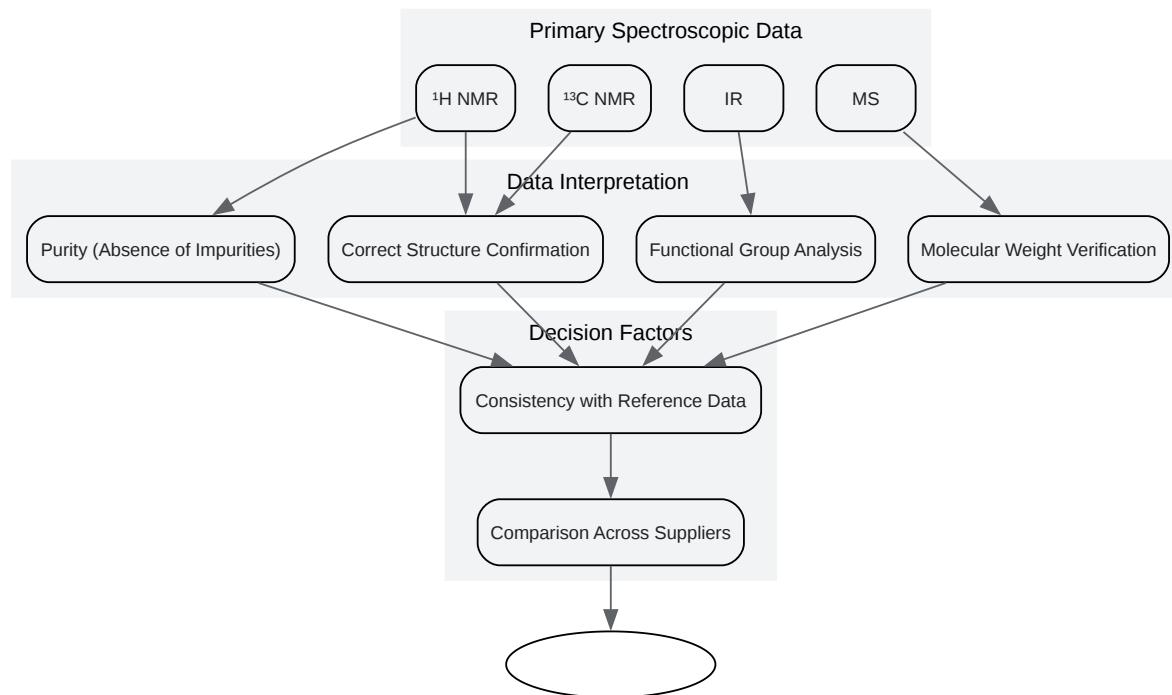
Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. The electron energy was set to 70 eV.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The sample was introduced via a direct insertion probe or after separation by gas chromatography.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the comparative analysis of **2-(4-Chlorophenoxy)aniline** from different suppliers.





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